molecular formula C16H29NO3 B169663 N-dodecanoyl-L-Homoserine lactone CAS No. 137173-46-7

N-dodecanoyl-L-Homoserine lactone

Cat. No.: B169663
CAS No.: 137173-46-7
M. Wt: 283.41 g/mol
InChI Key: WILLZMOKUUPJSL-AWEZNQCLSA-N
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Description

N-dodecanoyl-L-Homoserine lactone (C12-HSL) belongs to the N-acyl-homoserine lactone (AHL) family. These small diffusible signaling molecules play a crucial role in quorum sensing , a communication mechanism among bacteria. Quorum sensing allows bacteria to coordinate gene expression and regulate cellular processes based on population density .

Mechanism of Action

Target of Action

N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . AHLs play a crucial role in regulating gene expression in these bacteria .

Mode of Action

The interaction of C12-HSL with its bacterial targets results in a process known as quorum sensing . This is a mechanism of cell-to-cell communication among bacteria that allows them to monitor their population density and coordinate their behavior accordingly . When the population density reaches a certain threshold, the AHLs trigger the expression of specific genes, leading to changes in bacterial behavior .

Biochemical Pathways

The AHLs, including C12-HSL, affect various biochemical pathways in bacteria. One of the key pathways influenced by AHLs is the production of virulence factors . In addition, AHLs are involved in biofilm formation , a process that enhances the survival and resistance of bacteria to antibiotics .

Pharmacokinetics

It’s known that ahls are small, diffusible molecules that can easily penetrate bacterial cell membranes .

Result of Action

The action of C12-HSL leads to significant molecular and cellular effects in bacteria. By regulating gene expression, C12-HSL can influence various bacterial behaviors, including virulence, biofilm formation, and antibiotic resistance . These changes can have significant implications for bacterial survival and pathogenicity .

Action Environment

The action, efficacy, and stability of C12-HSL can be influenced by various environmental factors. For instance, the process of quorum sensing is highly dependent on the population density of bacteria . Additionally, factors such as pH, temperature, and the presence of other microbial species can also affect the stability and activity of AHLs .

Preparation Methods

Synthetic Routes:: C12-HSL can be synthesized through various routes. One common method involves the condensation of dodecanoic acid L-homoserine lactone . The reaction typically occurs under acidic conditions, resulting in the formation of C12-HSL.

Industrial Production:: While industrial-scale production methods may vary, chemical synthesis remains the primary approach for obtaining C12-HSL. Researchers and manufacturers optimize reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reactions Undergone:: C12-HSL participates in several chemical reactions, including:

    Hydrolysis: Cleavage of the lactone ring.

    Oxidation: Oxidative processes that modify the acyl chain.

    Substitution: Substitution reactions at various positions.

    Reduction: Reduction of the carbonyl group.

Common Reagents and Conditions::

    Hydrolysis: Acidic or enzymatic hydrolysis.

    Oxidation: Oxidants such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of suitable catalysts.

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products:: The primary product of C12-HSL hydrolysis is dodecanoic acid , while oxidation and substitution reactions yield various derivatives.

Scientific Research Applications

C12-HSL’s impact extends across multiple fields:

    Microbiology: It influences bacterial behavior, virulence, and biofilm formation.

    Medicine: Researchers explore its potential as an anti-virulence drug.

    Biotechnology: C12-HSL-based biosensors detect bacterial quorum sensing.

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILLZMOKUUPJSL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299632
Record name N-Dodecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137173-46-7
Record name N-Dodecanoyl-L-homoserine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137173-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecanoyl-L-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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